1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid (TBPA) is a synthetic compound with a wide range of potential applications in the pharmaceutical, chemical, and biomedical industries. TBPA is a derivative of pyrazole, a five-member heterocyclic aromatic ring structure with a nitrogen atom at its center. TBPA is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis of TBPA is relatively straightforward, and its potential applications are numerous.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The pyrazole scaffold in this compound offers potential as a rigid linker for PROTAC® (PROteolysis TAgeting Chimeras) development . PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Researchers can explore modifications of this scaffold to create targeted therapies for various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a part of the PROTAC (Proteolysis Targeting Chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
As a part of the PROTAC development, this compound acts as a rigid linker . It connects the E3 ligase recruiting moiety and the protein-targeting moiety within a PROTAC molecule . The rigidity of the linker can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
In general, protacs modulate protein levels, affecting the pathways in which these proteins are involved .
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the development of protacs .
Result of Action
The result of the action of this compound would be the degradation of the target protein, leading to changes at the molecular and cellular levels . The exact effects would depend on the specific protein being targeted.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid' involves the reaction of tert-butyl 3-azetidinylcarbamate with 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The tert-butyl protecting group is then removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.", "Starting Materials": ["tert-butyl 3-azetidinylcarbamate", "1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)"], "Reaction": ["Step 1: Dissolve tert-butyl 3-azetidinylcarbamate and 1H-pyrazole-4-carboxylic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the precipitate formed and wash with a suitable solvent such as dichloromethane.", "Step 4: Remove the tert-butyl protecting group using trifluoroacetic acid (TFA) in a suitable solvent such as methanol.", "Step 5: Purify the final product using techniques such as column chromatography or recrystallization."] } | |
CAS RN |
1785380-40-6 |
Product Name |
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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